molecular formula C10H11NO3 B1275947 [(2-Ethylphenyl)amino](oxo)acetic acid CAS No. 50740-38-0

[(2-Ethylphenyl)amino](oxo)acetic acid

Cat. No. B1275947
CAS RN: 50740-38-0
M. Wt: 193.2 g/mol
InChI Key: WDZMNPJDVPTESD-UHFFFAOYSA-N
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Description

(2-Ethylphenyl)aminoacetic acid is a compound that can be associated with a variety of chemical reactions and has potential applications in the synthesis of pharmaceuticals and other organic molecules. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and characterization.

Synthesis Analysis

The synthesis of related α-amino acid esters has been demonstrated starting from ethyl 2,4-dioxo-4-phenylbutyrate, which involves a Pt-cinchona catalyzed enantioselective hydrogenation followed by crystallization to achieve enantiomerically pure derivatives . Another paper describes the use of OxymaPure in conjunction with DIC for the synthesis of α-ketoamide derivatives, showcasing the efficiency of this reagent in improving yield and purity . These methodologies could potentially be adapted for the synthesis of (2-Ethylphenyl)aminoacetic acid.

Molecular Structure Analysis

A structural study of a related dipeptide compound using vibrational spectroscopy and DFT calculations provides insights into the molecular structure and characterization of such compounds . The study includes the analysis of vibrational properties and electronic delocalization, which are crucial for understanding the behavior of (2-Ethylphenyl)aminoacetic acid at the molecular level.

Chemical Reactions Analysis

The kinetics of acetic acid-catalyzed ring-opening reactions of 2-phenyl-4,4-dimethyl-2-oxazolin-5-one with various amino acid ethyl esters have been investigated, revealing insights into the reaction mechanisms and the influence of substituents on reaction rates . This information could be valuable when considering the reactivity of (2-Ethylphenyl)aminoacetic acid in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through various biotransformations and the determination of absolute configurations of stereoisomers . Additionally, the Lossen rearrangement mediated by a related reagent has been shown to be an effective method for synthesizing hydroxamic acids and ureas from carboxylic acids without racemization . These studies provide a foundation for understanding the properties and reactivity of (2-Ethylphenyl)aminoacetic acid.

Scientific Research Applications

1. Efficient Synthesis Using OxymaPure/DIC Approach

El‐Faham et al. (2013) demonstrated the efficiency of OxymaPure, ethyl 2-cyano-2-(hydroxyimino)acetate, as an additive in the carbodiimide (DIC) method for synthesizing α-ketoamide derivatives. The compounds exhibited superior purity and yield compared to other methods, highlighting the potential of this approach in synthetic organic chemistry (El‐Faham et al., 2013).

2. Formation of Novel Compounds via Condensation Reactions

Al-Mousawi & El-Apasery (2012) investigated the condensation of 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal with active methylene reagents, leading to the formation of various novel compounds. This research showcases the versatility of these reactants in synthesizing structurally diverse molecules (Al-Mousawi & El-Apasery, 2012).

3. Vibrational Analysis and Quantum Chemical Computation

Bell & Dhas (2019) conducted a comprehensive vibrational spectral analysis and quantum chemical computation of [(4-Hydroxyphenyl)amino] (oxo) acetic acid. The research offers insights into the molecular structure, bonding features, and electronic properties, providing valuable data for understanding the chemical behavior of similar compounds (Bell & Dhas, 2019).

4. Structural Characterization and Molecular Docking

Sharma et al. (2018) synthesized and elucidated the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighting its potential as an anticancer drug through in silico modeling. The study provides a foundation for the development of novel therapeutic agents (Sharma et al., 2018).

Applications in Corrosion Inhibition and Antimicrobial Activities

1. Eco-Friendly Corrosion Inhibitor

Yadav, Kumar, & Gope (2014) synthesized amino acid derivatives and investigated their role as inhibitors for mild steel corrosion. The study emphasizes the high efficiency and eco-friendly nature of these inhibitors, contributing to the field of material preservation (Yadav, Kumar, & Gope, 2014).

2. Synthesis and Antimicrobial Activities of Benzothiazine Derivatives

Kalekar, Bhat, & Koli (2011) synthesized benzothiazine derivatives and evaluated their antimicrobial activities. The research provides insights into the potential use of these compounds in combating bacterial and fungal infections (Kalekar, Bhat, & Koli, 2011).

3. Synthesis and Antimicrobial Screening of Mannich Bases

Mogilaiah & Sakram (2004) discussed the synthesis and antimicrobial screening of novel Mannich bases bearing the 1,8-Naphthyridine moiety. Their findings contribute to the development of new antimicrobial agents (Mogilaiah & Sakram, 2004).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(2-ethylanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-7-5-3-4-6-8(7)11-9(12)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZMNPJDVPTESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406425
Record name [(2-ethylphenyl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Ethylphenyl)amino](oxo)acetic acid

CAS RN

50740-38-0
Record name [(2-ethylphenyl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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